2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
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Overview
Description
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamido group, a cyclohexylmethyl group, and a dimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with cyclohexylmethylamine under controlled conditions to form an intermediate product. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexylmethyl and dimethylpropanamide groups may contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-chloroacetamide: A simpler compound with similar reactivity but lacking the cyclohexylmethyl and dimethylpropanamide groups.
N-cyclohexylmethylacetamide: Similar structure but without the chloroacetamido group.
N,N-dimethylacetamide: Lacks the chloroacetamido and cyclohexylmethyl groups.
Uniqueness
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroacetamido group allows for specific interactions with biological targets, while the cyclohexylmethyl and dimethylpropanamide groups enhance its stability and solubility.
Properties
CAS No. |
2411260-80-3 |
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Molecular Formula |
C14H25ClN2O2 |
Molecular Weight |
288.8 |
Purity |
95 |
Origin of Product |
United States |
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